![molecular formula C17H14N6 B5889291 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)
1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PPM-1K, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. PPM-1K is a kinase inhibitor that targets specific enzymes involved in cellular signaling pathways, making it a promising candidate for cancer therapy.
Mécanisme D'action
1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by inhibiting specific enzymes called kinases, which are involved in cellular signaling pathways. Kinases play a crucial role in regulating cell growth and division, making them an attractive target for cancer therapy. By inhibiting these enzymes, 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can block the growth and division of cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a significant impact on cellular signaling pathways, leading to changes in gene expression and cellular behavior. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its specificity for certain kinases, making it a more targeted therapy compared to traditional chemotherapy. However, one limitation of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration method for 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Orientations Futures
There are several potential future directions for research on 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine's potential use in combination with other cancer therapies to improve treatment outcomes. Additionally, further studies are needed to determine the safety and efficacy of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in vivo and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of the pyrazolopyrimidine core, which is then modified by adding the pyridine and phenyl groups. The final step involves the addition of the amine group to form the final product. The synthesis of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been studied for its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Propriétés
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c1-2-6-14(7-3-1)23-17-15(11-22-23)16(20-12-21-17)19-10-13-5-4-8-18-9-13/h1-9,11-12H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEOPLZOHPTAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5889219.png)
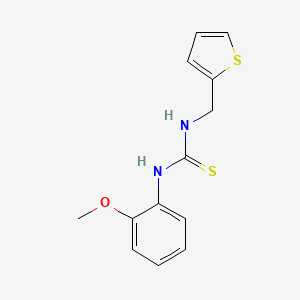
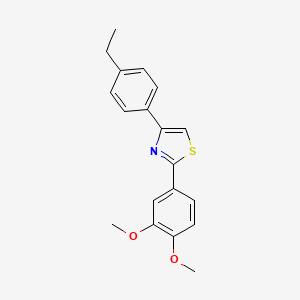
![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)
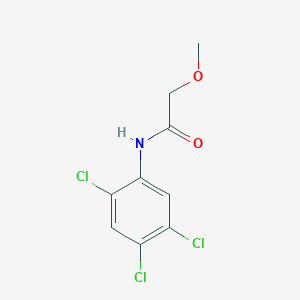
![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)
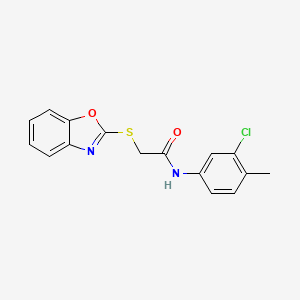
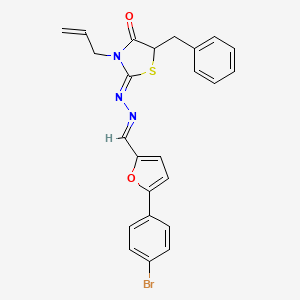
![4-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B5889282.png)
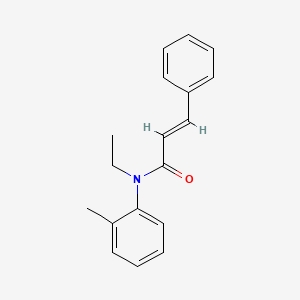
![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)